Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-

Description

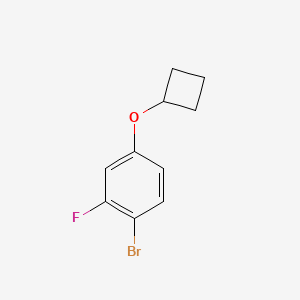

The compound "Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-" (referred to hereafter as BCF) is a brominated aromatic derivative featuring a unique substitution pattern. Its structure includes:

- Bromo at position 1 (para to the cyclobutyloxy group),

- Cyclobutyloxy (a four-membered cyclic ether) at position 4,

- Fluoro at position 2 (ortho to bromo).

This trifunctionalized benzene derivative is hypothesized to exhibit distinct electronic and steric properties due to the interplay of substituents. Bromo and fluoro groups are electron-withdrawing, while the cyclobutyloxy group, being an ether, may donate electrons via resonance but introduce steric bulk due to its cyclic structure.

Properties

IUPAC Name |

1-bromo-4-cyclobutyloxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJUDJWHRAECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- typically involves multiple steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be attached through a nucleophilic substitution reaction where a cyclobutyl alcohol reacts with a suitable leaving group on the benzene ring, such as a halide.

Industrial Production Methods

Industrial production of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the removal of halogen atoms or reduction of functional groups.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Potassium fluoride (KF), cesium fluoride (CsF), cyclobutyl alcohol

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Dehalogenated products, reduced functional groups

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry

Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that target specific enzymes or receptors. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and selectivity, while the cyclobutyloxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares BCF with structurally related brominated benzene derivatives, emphasizing substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Effects : BCF’s fluoro and bromo substituents create a net electron-deficient aromatic ring, similar to 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene . However, the cyclobutyloxy group may partially offset this via weak electron donation.

- Reactivity : Brominated analogs with trifluoromethoxy or thioether groups (e.g., ) show higher electrophilicity, whereas BCF’s cyclobutyl ether may favor oxidative stability.

Cross-Coupling Reactivity

BCF’s bromo group positions it as a candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Comparisons with analogs reveal:

- 1-Bromo-2-((4-fluorobenzyl)oxy)benzene (): Dual electron-withdrawing groups (F and Br) increase oxidative addition rates but may hinder transmetallation due to steric hindrance.

- 1-Bromo-4-((2-ethylhexyl)oxy)benzene (): Bulky alkoxy groups reduce coupling efficiency, as observed in lower yields (~70%) compared to less hindered analogs.

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (): The trifluoromethoxy group accelerates coupling due to strong electron withdrawal, achieving >90% yield in aryl-aryl bond formation.

Notes:

Biological Activity

Molecular Formula

The molecular formula for Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- is .

- Molecular Weight : 227.09 g/mol

- Melting Point : Data not widely available; requires experimental determination.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. Benzene derivatives often show effectiveness against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- | E. coli, S. aureus | TBD |

| Benzene, 4-fluorophenol | E. coli | 50 µg/mL |

| Benzene, 4-bromophenol | S. aureus | 30 µg/mL |

Note: Specific MIC values for Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- are currently under investigation and will be updated upon completion of studies.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that halogenated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on the effects of halogenated benzene derivatives on breast cancer cell lines (MCF-7) showed that:

- Compound : Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro-

- Concentration Range : 1 µM to 100 µM

- Results : Significant reduction in cell viability observed at concentrations above 10 µM.

The mechanism by which Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Benzene, 1-bromo-4-(cyclobutyloxy)-2-fluoro- is essential for its potential therapeutic applications. Preliminary data suggest:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : High affinity for lipid membranes due to its hydrophobic nature.

- Metabolism : Likely metabolized via cytochrome P450 enzymes; further studies needed to elucidate specific pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.